molecular formula C8H15NO B13959389 3-(Dimethylamino)hex-5-en-2-one

3-(Dimethylamino)hex-5-en-2-one

Cat. No.: B13959389
M. Wt: 141.21 g/mol
InChI Key: PEQMUSGELDLASJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)hex-5-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine (a compound with a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)hex-5-en-2-one typically involves the reaction of dimethylamine with a suitable precursor such as hex-5-en-2-one. One common method involves the use of dimethylamine and acetylacetaldehyde dimethyl acetal in the presence of a solvent like methanol. The reaction is carried out at room temperature and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)hex-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted enaminones with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)hex-5-en-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the dimethylamino group, which can donate electrons. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)hex-5-en-2-one is unique due to its specific structure, which combines the properties of an enamine and a ketone. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(dimethylamino)hex-5-en-2-one

InChI

InChI=1S/C8H15NO/c1-5-6-8(7(2)10)9(3)4/h5,8H,1,6H2,2-4H3

InChI Key

PEQMUSGELDLASJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=C)N(C)C

Origin of Product

United States

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